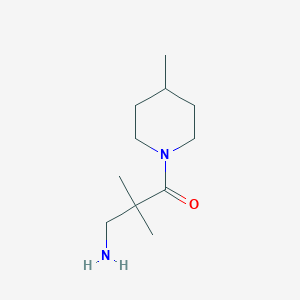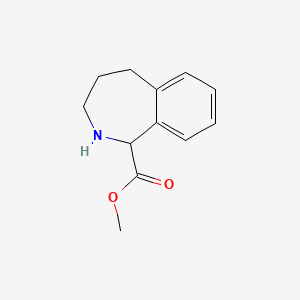![molecular formula C16H27NO3 B13195124 tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate is a compound with the molecular formula C16H27NO3 and a molecular weight of 281.39 g/mol . It belongs to the class of aliphatic heterocyclic compounds and is known for its unique spirocyclic structure, which includes a spiro[5.6]dodecane ring system fused with an oxirane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors equipped with temperature and pressure control systems to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; reaction conditionsacidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols); reaction conditionsbasic or neutral medium, room temperature.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted carbamates and related compounds.
Aplicaciones Científicas De Investigación
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The spirocyclic structure of the compound allows it to fit into specific binding sites, enhancing its potency and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
Uniqueness
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H27NO3 |
|---|---|
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
tert-butyl N-(7-oxaspiro[5.6]dodec-9-en-4-yl)carbamate |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(18)17-13-8-7-10-16(12-13)9-5-4-6-11-19-16/h4,6,13H,5,7-12H2,1-3H3,(H,17,18) |
Clave InChI |
BFVJIROVRMRTLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC2(C1)CCC=CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)


![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)

![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)




![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)


